molecular formula C16H36ClNO B14395993 Trimethyl(tridecyloxy)ammonium chloride CAS No. 88599-14-8

Trimethyl(tridecyloxy)ammonium chloride

Cat. No.: B14395993
CAS No.: 88599-14-8
M. Wt: 293.9 g/mol
InChI Key: BTNBOCVBOYODNS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl ammonium chloride derivatives are a class of quaternary ammonium compounds characterized by a central nitrogen atom bonded to three methyl groups and one variable alkyl or aryl chain. These compounds exhibit diverse physicochemical properties, such as surfactant behavior, bactericidal activity, and adsorption capacity, depending on the chain length and substituents. This article focuses on comparing these structurally related compounds based on empirical data from peer-reviewed studies and market analyses.

Properties

CAS No.

88599-14-8

Molecular Formula

C16H36ClNO

Molecular Weight

293.9 g/mol

IUPAC Name

trimethyl(tridecoxy)azanium;chloride

InChI

InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

BTNBOCVBOYODNS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCO[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(tridecyloxy)ammonium chloride can be synthesized through the reaction of tridecyl alcohol with trimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

The reaction conditions usually involve maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the mixing of reactants and the formation of the product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(tridecyloxy)ammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl(tridecyloxy)ammonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trimethyl(tridecyloxy)ammonium chloride involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it useful in applications such as cell lysis buffers and antimicrobial formulations .

Comparison with Similar Compounds

Table 1: Comparative Overview of Trimethyl Ammonium Chloride Derivatives

Compound Name Chain Length/Group Key Properties Applications References
Dodecyl Trimethyl Ammonium Chloride C12 High solubility, stability, emulsification Oilfield wastewater treatment, synthesis
Tetradecyl Trimethyl Ammonium Chloride C14 Micelle template for adsorbents Porous material synthesis
Cetyl Trimethyl Ammonium Chloride C16 Mitochondrial swelling modulation Surfactant, microbial pesticides
Octadecyl Trimethyl Ammonium Chloride C18 Strong micelle interactions, adsorption Pesticides, mixed surfactant systems
Benzyl Trimethyl Ammonium Chloride Benzyl group Deep eutectic solvent component Industrial catalysts, market growth
Poly(MAPTAC) Polymer Hydrolytic stability, cationic charge Textiles, cosmetics, petroleum
Hydroxypropyl Trimethyl Ammonium Chitosan Modified chitosan Rheological network formation Biomedical, cosmetics

Chain Length Effects on Physicochemical Properties

  • Shorter Chains (C12–C14):
    Dodecyl (C12) and tetradecyl (C14) derivatives exhibit higher water solubility and are used in applications requiring rapid dispersion, such as oilfield wastewater treatment (DTAC, CTAC) and micelle-templated adsorbents (TTAC) . For instance, TTAC-based MgAl-LDH adsorbents showed efficient pollutant removal due to optimized pore structures .

  • Longer Chains (C16–C18): Cetyl (C16) and octadecyl (C18) derivatives display stronger hydrophobicity, enhancing their adsorption of non-polar substances like hydrocarbons . CTAC (C16) demonstrated significant effects on mitochondrial swelling at concentrations as low as $5 \times 10^{-5}$ M, suggesting membrane-disruptive activity . OTAC (C18) forms mixed micelles with anionic surfactants (e.g., ammonium dodecyl sulfate) via strong intermolecular attractions ($\beta = -5$), critical for stabilizing formulations in pesticides .

Functional Group Variations

  • Benzyl Group:
    Benzyl trimethyl ammonium chloride, with an aromatic substituent, is a key component in deep eutectic solvents (DESs). Its speed-of-sound properties in DESs vary with temperature, impacting industrial processes like catalysis and material synthesis . Market reports project growth for this compound, driven by demand in Asia-Pacific regions .

  • Polymeric Derivatives: Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC) retains cationic charge in aqueous solutions, making it ideal for dye fixation in textiles and oil recovery . Hydroxypropyl trimethyl ammonium chloride chitosan (HACC) forms three-dimensional networks in dilute solutions, enabling use in drug delivery and cosmetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.